molecular formula C27H28N4O2S B2764812 N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242947-62-1

N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Katalognummer B2764812
CAS-Nummer: 1242947-62-1
Molekulargewicht: 472.61
InChI-Schlüssel: FRLXKDHGRDELGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H28N4O2S and its molecular weight is 472.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Anti-Angiogenic and DNA Cleavage Activities : A study by Kambappa et al. (2017) focused on derivatives similar to the specified compound. These derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy due to their ability to inhibit blood vessel formation and interact with DNA (Kambappa et al., 2017).

  • Antimicrobial and Anticancer Agents : Abu‐Hashem et al. (2020) synthesized novel derivatives with structures similar to the specified compound. These compounds showed inhibitory activities against cyclooxygenase-1/2 (COX-1/2), along with analgesic and anti-inflammatory effects. Additionally, they demonstrated significant antimicrobial and anticancer activities (Abu‐Hashem et al., 2020).

  • Histone Deacetylase Inhibition : Zhou et al. (2008) researched a compound structurally related to N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide. This compound was found to be a selective histone deacetylase inhibitor, showing potential as an anticancer drug by inhibiting cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

  • Polyamide Synthesis : Hattori and Kinoshita (1979) reported the synthesis of polyamides containing uracil and adenine using compounds similar to the one . These polyamides were water-soluble and had potential applications in material science (Hattori & Kinoshita, 1979).

  • Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized derivatives with structural similarities and investigated their antidepressant and nootropic activities. Some of these compounds showed significant antidepressant and cognitive-enhancing effects, indicating their potential use in treating depression and enhancing cognitive functions (Thomas et al., 2016).

  • GyrB Inhibitors for Tuberculosis Treatment : Jeankumar et al. (2013) developed compounds as inhibitors of the Mycobacterium tuberculosis GyrB ATPase. These compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Jeankumar et al., 2013).

  • Pharmacology and Pharmacokinetics : Garner et al. (2015) characterized the pharmacodynamic and pharmacokinetic properties of a related compound, highlighting its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist with applications in treating major depressive disorder (Garner et al., 2015).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves the reaction of 2-methylbenzylamine with 2-(4-methylphenyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one, followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid chloride.", "Starting Materials": [ "2-methylbenzylamine", "2-(4-methylphenyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one", "piperidine-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: Reaction of 2-methylbenzylamine with 2-(4-methylphenyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one in the presence of a suitable solvent and a base to form the intermediate.", "Step 2: Isolation of the intermediate by filtration or extraction.", "Step 3: Reaction of the intermediate with piperidine-3-carboxylic acid chloride in the presence of a suitable solvent and a base to form the final product.", "Step 4: Purification of the final product by recrystallization or chromatography." ] }

CAS-Nummer

1242947-62-1

Molekularformel

C27H28N4O2S

Molekulargewicht

472.61

IUPAC-Name

N-[(2-methylphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C27H28N4O2S/c1-17-9-11-19(12-10-17)22-16-34-24-23(22)29-27(30-26(24)33)31-13-5-8-21(15-31)25(32)28-14-20-7-4-3-6-18(20)2/h3-4,6-7,9-12,16,21H,5,8,13-15H2,1-2H3,(H,28,32)(H,29,30,33)

InChI-Schlüssel

FRLXKDHGRDELGM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=CC=C5C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.